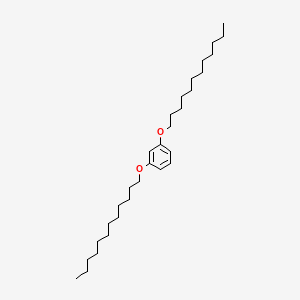

1,3-Bis(dodecyloxy)benzene

Description

Contextualization within Long-Chain Alkoxyaromatic Compounds

1,3-Bis(dodecyloxy)benzene belongs to the broader class of long-chain alkoxyaromatic compounds. These molecules are characterized by one or more aromatic rings to which long alkyl chains are attached via ether linkages. The combination of the rigid, planar aromatic core and the flexible, lengthy alkyl chains imparts an amphiphilic nature to these compounds. ontosight.ai This dual character drives their tendency to self-assemble into ordered structures, a fundamental property exploited in various advanced materials. ontosight.ai The length of the alkyl chains, in this case, dodecyl groups (C12H25), plays a crucial role in determining the melting and boiling points, solubility, and the nature of the self-assembled architectures. ontosight.ai

Fundamental Significance in Materials Science and Supramolecular Chemistry

The significance of this compound in materials science and supramolecular chemistry stems from its role as a versatile molecular building block. The two dodecyloxy chains can direct the self-assembly of the molecules into larger, well-defined structures through non-covalent interactions like van der Waals forces. This process is central to supramolecular chemistry, which focuses on the organization of molecules into complex systems.

A key area of interest is the formation of liquid crystals. ekb.egresearchgate.netekb.eg The rod-like shape of the molecule, arising from the para-substituted benzene (B151609) ring and the extended alkyl chains, is conducive to the formation of mesophases—intermediate states of matter between crystalline solids and isotropic liquids. These liquid crystalline phases exhibit unique optical and electrical properties, making them valuable for applications in displays and sensors. ekb.eg For instance, while some derivatives of bis(dodecyloxy)benzene may not exhibit liquid crystal properties on their own, they can be induced to form such phases through interactions with other molecules. ekb.egekb.eg

Furthermore, the ability of this compound and its derivatives to form stable, organized layers on surfaces is of great interest. nih.gov These self-assembled monolayers are crucial for modifying surface properties and for the fabrication of nanoscale electronic devices. nih.gov

Overview of Key Research Areas and Objectives

Academic research involving this compound is multifaceted, with several key areas of investigation:

Synthesis of Novel Liquid Crystals: A primary objective is the design and synthesis of new liquid crystalline materials. researchgate.netnih.gov Researchers modify the core structure of this compound or use it as a precursor to create more complex molecules with tailored liquid crystalline properties. ekb.egekb.eg This includes the synthesis of calamitic (rod-shaped) and discotic (disk-shaped) liquid crystals. nih.gov

Development of Supramolecular Architectures: Scientists are exploring the use of this compound derivatives to construct intricate supramolecular assemblies. nih.gov This involves studying how these molecules interact with other complementary molecules to form complex, functional nanostructures on surfaces. nih.gov

Creation of Advanced Polymers and Materials: The compound serves as a monomer or a key intermediate in the synthesis of polymers and other advanced materials. For example, it can be incorporated into the backbone or as side chains of polymers to imbue them with specific properties, such as thermal stability or the ability to self-organize.

Investigation of Structure-Property Relationships: A fundamental goal is to understand how the molecular structure of this compound and its analogues dictates their macroscopic properties. This involves systematic studies where the length of the alkyl chains, the substitution pattern on the benzene ring, and the nature of any additional functional groups are varied, and the resulting changes in physical and chemical behavior are analyzed. appliedpolymertechnology.org

Below is a table summarizing the basic properties of this compound:

| Property | Value |

| CAS Number | 41662-92-4 |

| Linear Formula | C30H54O2 |

| IUPAC Name | This compound |

| Molecular Weight | 446.7 g/mol |

| Purity | 97% |

Table generated from data available in sigmaaldrich.com.

A related isomer, 1,2-Bis(dodecyloxy)benzene, also finds use in similar research areas. Its properties are summarized below for comparison:

| Property | Value |

| CAS Number | 42244-53-1 |

| Molecular Formula | C30H54O2 |

| IUPAC Name | 1,2-didodecoxybenzene |

| Molecular Weight | 446.7 g/mol |

| XLogP3 | 12.9 |

Table generated from data available in nih.gov.

Properties

IUPAC Name |

1,3-didodecoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H54O2/c1-3-5-7-9-11-13-15-17-19-21-26-31-29-24-23-25-30(28-29)32-27-22-20-18-16-14-12-10-8-6-4-2/h23-25,28H,3-22,26-27H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYTIZSQDKOCWQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC1=CC(=CC=C1)OCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H54O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40301942 | |

| Record name | 1,3-bis(dodecyloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40301942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41662-92-4 | |

| Record name | 41662-92-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147554 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-bis(dodecyloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40301942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,3 Bis Dodecyloxy Benzene and Its Structural Analogues

Alkylation Strategies for Aromatic Dihydroxy Precursors

The most direct and widely employed method for synthesizing 1,3-bis(dodecyloxy)benzene involves the dialkylation of resorcinol (B1680541) (1,3-dihydroxybenzene). This approach builds the target molecule by forming two ether linkages.

The Williamson ether synthesis is a cornerstone method for preparing ethers and is readily applied to the synthesis of this compound. wikipedia.org The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgmasterorganicchemistry.com In this process, the two hydroxyl groups of resorcinol are deprotonated by a base to form a more nucleophilic phenoxide species. This dianion then reacts with a dodecyl electrophile, typically an alkyl halide like 1-bromododecane (B92323) or 1-iodododecane, to form the desired diether. masterorganicchemistry.com

The general reaction is as follows: Resorcinol + 2 Base + 2 Dodecyl-X → this compound + 2 Base-H+ + 2 X- (where X = Br, I, or another suitable leaving group)

Due to the SN2 mechanism, primary alkyl halides are the best electrophiles for this reaction to avoid competing elimination reactions that can occur with secondary or tertiary halides. wikipedia.orgmasterorganicchemistry.com Both symmetrical and asymmetrical ethers can be prepared using this general methodology. wikipedia.org

The efficiency and yield of the Williamson ether synthesis for producing dialkoxybenzenes are highly dependent on the chosen reaction conditions. Key parameters for optimization include the base, solvent, temperature, and the potential use of catalysts.

Base and Solvent Selection: The choice of base is critical for the initial deprotonation of resorcinol. For aryl ethers, common bases include potassium carbonate (K2CO3), sodium hydroxide (B78521) (NaOH), and cesium carbonate (Cs2CO3). jk-sci.com Stronger bases like sodium hydride (NaH) or potassium hydride (KH) are also effective. masterorganicchemistry.comjk-sci.com The solvent must be capable of dissolving the reactants and facilitating the SN2 reaction. Dipolar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetone (B3395972) are frequently used as they effectively solvate the cation of the base, leaving a more reactive, "naked" phenoxide anion, while not interfering with the nucleophilic attack. jk-sci.comorgchemres.org

Catalysis and Alternative Conditions: To enhance reaction rates and yields, phase-transfer catalysis (PTC) can be employed. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the phenoxide nucleophile from an aqueous or solid phase to the organic phase containing the alkyl halide. This technique can lead to significantly faster reactions. nih.gov Another modern approach involves the use of microwave irradiation, which can dramatically reduce reaction times by providing efficient and uniform heating. orgchemres.org Solvent-free conditions using a solid base like potassium carbonate have also been developed as an environmentally friendly and efficient alternative. orgchemres.org

| Base | Solvent | Alkylating Agent | Conditions | Key Advantages |

|---|---|---|---|---|

| K₂CO₃ | Acetone / DMF | 1-Bromododecane | Reflux | Common, cost-effective, and moderately reactive. orgchemres.org |

| NaH | THF / DMF | 1-Bromododecane | 0°C to RT | Strong base, ensures complete deprotonation. masterorganicchemistry.com |

| KOH | Water / Toluene | Allyl Bromide | Ultrasonication (40 kHz), with MPTC | Enhanced rate via phase-transfer catalysis and sonication. nih.gov |

| K₂CO₃ | Solvent-free | Alkyl Tosylate | Microwave Irradiation | Rapid, high-yield, and environmentally friendly. orgchemres.org |

Synthesis of Functionalized this compound Derivatives

To utilize this compound in more complex molecular architectures or polymers, it is often necessary to introduce additional functional groups onto the aromatic ring.

Functional groups that can undergo polymerization can be introduced to create monomers. For example, an allyl group can be incorporated to create a precursor for addition polymerization or crosslinking. The synthesis of an analogue like 1,3-bis(2-trimethylsilyloxyhexafluoro-2-propyl)-5-allylbenzene demonstrates a strategy where an iodinated precursor is first synthesized from the parent bis(alkoxy)benzene derivative. researchgate.net This iodinated intermediate is then treated with an organometallic reagent followed by an allyl halide to install the polymerizable allyl group. researchgate.net This approach allows for the creation of monomers that can be grafted onto polymer backbones, such as polysiloxanes, via hydrosilylation. researchgate.net

For applications in conjugated polymers and advanced materials, it is essential to prepare derivatives of this compound that can participate in cross-coupling reactions. This is typically achieved by introducing halogen atoms, most commonly iodine or bromine, onto the aromatic ring. The high reactivity of the carbon-iodine bond makes iodo-derivatives excellent substrates for palladium-catalyzed reactions.

These halogenated intermediates serve as key building blocks for forming new carbon-carbon bonds through reactions such as:

Suzuki Coupling: Reaction with an organoboron compound.

Heck Coupling: Reaction with an alkene. nih.gov

Sonogashira Coupling: Reaction with a terminal alkyne. sioc-journal.cn

Stille Coupling: Reaction with an organotin compound.

The synthesis of these precursors generally involves electrophilic aromatic substitution on the electron-rich this compound ring. The long alkoxy chains are ortho-, para-directing groups, which means halogenation will preferentially occur at the 2, 4, or 6 positions of the benzene (B151609) ring.

| Reaction Type | Typical Catalyst | Coupling Partner | Bond Formed |

|---|---|---|---|

| Suzuki | Pd(PPh₃)₄ or Pd(OAc)₂ | Ar-B(OR)₂ | Aryl-Aryl |

| Heck | Pd(OAc)₂ | Alkene | Aryl-Alkene |

| Sonogashira | PdCl₂(PPh₃)₂ / CuI | Alkyne | Aryl-Alkyne |

| Stille | Pd(PPh₃)₄ | Ar-Sn(Alkyl)₃ | Aryl-Aryl |

Large-Scale Synthesis Considerations for Research Applications

Transitioning the synthesis of this compound and its derivatives from laboratory scale to larger quantities for extensive research requires consideration of cost, safety, efficiency, and environmental impact. The development of scalable procedures is important. For the core Williamson ether synthesis, using milder and less expensive bases like potassium carbonate is preferable to hazardous reagents like sodium hydride. orgchemres.org

Solvent-free methods combined with microwave irradiation represent a particularly promising approach for scale-up. orgchemres.org This combination avoids the use of large volumes of volatile organic solvents and significantly reduces reaction times, leading to higher throughput and a more sustainable process. The purification of the final product must also be considered; procedures that minimize the need for column chromatography, such as crystallization or simple extraction, are more amenable to large-scale production. One report highlights the scalability of a microwave-assisted, solvent-free tandem procedure for preparing similar alkyl aryl ethers, demonstrating its potential for producing valuable building blocks in larger (e.g., 50 mmol) quantities. orgchemres.org

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone in the characterization of 1,3-bis(dodecyloxy)benzene, offering precise information about the hydrogen and carbon atoms within the molecule.

¹H NMR spectroscopy of this compound reveals distinct signals corresponding to the different proton environments in the molecule. The aromatic protons on the central benzene (B151609) ring typically appear as a multiplet in the range of δ 6.4-7.2 ppm. The protons of the methylene (B1212753) groups (-O-CH₂-) directly attached to the oxygen atoms are observed as a triplet around δ 3.9-4.0 ppm. The subsequent methylene groups of the dodecyl chains show a series of multiplets, with the terminal methyl (-CH₃) protons appearing as a triplet around δ 0.8-0.9 ppm. rsc.orgchemspider.com

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Reference |

|---|---|---|---|

| Aromatic (C₆H₄) | 6.4-7.2 | m | rsc.orgchemspider.com |

| -O-CH₂- | 3.9-4.0 | t | rsc.org |

| -(CH₂)₁₀- | 1.2-1.8 | m | rsc.org |

| -CH₃ | 0.8-0.9 | t | rsc.org |

δ = chemical shift, ppm = parts per million, m = multiplet, t = triplet.

¹³C NMR spectroscopy provides a detailed map of the carbon framework of this compound. The carbon atoms of the benzene ring attached to the alkoxy groups (C-O) resonate at approximately δ 160 ppm. The other aromatic carbons show signals in the region of δ 102-130 ppm. The carbon of the methylene group adjacent to the oxygen (-O-CH₂-) appears around δ 68 ppm. The carbons of the long alkyl chains are observed between δ 22 and 32 ppm, with the terminal methyl carbon signal appearing at approximately δ 14 ppm. chemspider.com

| Carbon Environment | Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| Ar-C-O | ~160 | chemspider.com |

| Ar-C | 102-130 | chemspider.com |

| -O-CH₂- | ~68 | chemspider.com |

| -(CH₂)₁₀- | 22-32 | chemspider.com |

| -CH₃ | ~14 | chemspider.com |

Ar = Aromatic.

Mass Spectrometry (MS) Techniques

Mass spectrometry is employed to determine the molecular weight and confirm the elemental composition of this compound.

High-Resolution Mass Spectrometry (HRMS) is utilized to obtain a highly accurate mass measurement of the molecule. This precision allows for the unambiguous determination of the elemental formula. For instance, in the analysis of a related compound, the calculated mass for the molecular ion [M+H]⁺ was found to be in excellent agreement with the experimentally observed value, confirming the assigned structure. chemspider.com

MALDI-TOF mass spectrometry is another powerful tool for the characterization of this compound and its derivatives, particularly for larger molecules or supramolecular assemblies. rsc.org This technique is capable of ionizing large, non-volatile molecules with minimal fragmentation, providing a clear molecular ion peak. In studies of similar compounds, MALDI-TOF has been successfully used to confirm the molecular weights of complex structures incorporating the bis(dodecyloxy)benzene moiety. rsc.orggoogle.com

Vibrational Spectroscopy for Molecular Fingerprinting

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a crucial analytical technique for identifying the functional groups and characterizing the vibrational modes within a molecule. For this compound, the FT-IR spectrum reveals characteristic absorption bands that confirm its structure, which includes a benzene ring and long alkyl chains.

The FT-IR spectrum of a related compound, 1,2-Bis(dodecyloxy)benzene, shows prominent peaks that are comparable to what would be expected for the 1,3-isomer. nasa.govnih.gov Key absorptions include C-H stretching vibrations of the alkyl chains and the aromatic ring, C-O-C (ether) stretching, and benzene ring vibrations.

Characteristic peaks for aromatic compounds like benzene derivatives include weak C-H stretching around 3030 cm⁻¹ and a series of absorptions in the 1450 to 1600 cm⁻¹ range due to the complex molecular motions of the entire ring. libretexts.org The presence of long alkyl chains is confirmed by strong C-H stretching absorptions between 2850 and 2960 cm⁻¹. libretexts.org The ether linkage (Ar-O-CH₂) typically shows strong, characteristic bands. For instance, in a similar compound, 1,2-bis(dodecyloxy)benzene, these ether stretches are observed. nasa.gov

Detailed analysis of the FT-IR spectrum of compounds with similar structures, such as those containing dodecyloxy and benzene moieties, provides a reference for the expected spectral features of this compound. For example, studies on various substituted benzene compounds show characteristic peaks for C-H stretching and benzene ring vibrations. sci-hub.seekb.egresearchgate.net

Table 1: Characteristic FT-IR Peaks for Related Compounds

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| Aromatic C-H Stretch | 3030 - 3080 | docbrown.info |

| Alkyl C-H Stretch | 2850 - 2960 | libretexts.org |

| Benzene Ring Stretch | ~1480 | docbrown.info |

| Ether (Ar-O-C) Stretch | Not specified |

This table presents typical wavenumber ranges for the functional groups present in this compound based on general spectroscopic data and analysis of similar compounds.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of benzene and its derivatives is well-characterized. For benzene, prominent bands appear at approximately 1190 cm⁻¹ and 1607 cm⁻¹, which are attributed to the benzene ring. researchgate.net Another characteristic peak for benzene is observed around 1007 cm⁻¹. researchgate.net

The substitution on the benzene ring in this compound alters the molecule's symmetry, which can lead to the appearance of otherwise "forbidden" Raman bands and shifts in the positions of characteristic peaks. researchgate.net High-resolution rotational Raman spectroscopy of benzene has allowed for precise determination of its molecular constants, which can be a reference point for studying its derivatives. rsc.org While specific Raman data for this compound is not extensively detailed in the provided results, the analysis of related substituted benzenes indicates that peaks at 1037, 1160, 1288, and 1448 cm⁻¹ can be related to the substituted benzene structure. researchgate.net

Table 2: Characteristic Raman Peaks for Benzene and Substituted Benzenes

| Vibrational Mode | Wavenumber (cm⁻¹) | Compound | Reference |

|---|---|---|---|

| Ring Breathing Mode | ~1007 | Benzene | researchgate.net |

| C-C Stretch | ~1190 | Benzene | researchgate.net |

| C=C Stretch | ~1607 | Benzene | researchgate.net |

| Substituted Benzene | 1037, 1160, 1288, 1448 | Substituted Benzene | researchgate.net |

This table highlights key Raman shifts for benzene, which serve as a basis for interpreting the spectrum of this compound.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence, provides critical information about the electronic structure and photophysical properties of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The UV-Vis absorption spectrum of this compound is characterized by electronic transitions within the benzene ring. Substituted benzenes typically exhibit absorption bands in the ultraviolet region. nist.gov The presence of alkoxy substituents on the benzene ring influences the position and intensity of these absorption bands.

For instance, a study on gold(I) complexes containing a 5,6-bis(dodecyloxy)benzimidazolin-2-ylidene ligand showed absorption maxima around 307-316 nm, which were assigned to ligand-centered π-π* transitions. mdpi.com While not the exact compound, this provides an insight into the electronic transitions of a similarly substituted benzene core. The absorption spectra of such compounds are often studied in various solvents to observe any solvatochromic effects, which can reveal information about the polarity of the ground and excited states. researchgate.net

Fluorescence and Luminescence Spectroscopy for Emissive Properties

Fluorescence and luminescence spectroscopy are employed to study the emissive properties of molecules after they have absorbed light. While some aromatic compounds are highly fluorescent, the emission characteristics of this compound itself are not extensively documented in the provided search results. However, related structures are often incorporated into larger systems to study their photoluminescent behavior.

Computational Chemistry and Theoretical Modeling of 1,3 Bis Dodecyloxy Benzene Systems

Density Functional Theory (DFT) Studies for Electronic Structure and Frontier Molecular Orbitals

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can determine the energies and shapes of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the energy gap, is a critical parameter that influences the molecule's electronic and optical properties, chemical reactivity, and kinetic stability.

For complex molecules like 1,3-Bis(dodecyloxy)benzene, computational studies often employ simplified models to make the calculations more manageable. For instance, the long dodecyl (C₁₂H₂₅) chains may be replaced by smaller alkyl groups, such as methyl (CH₃), to reduce computational cost while still capturing the essential electronic effects of the alkoxy groups on the benzene (B151609) ring. nih.gov The ether oxygen atoms act as electron-donating groups, increasing the electron density of the aromatic ring and influencing the HOMO and LUMO energy levels.

While specific DFT calculations for this compound are not widely documented in dedicated studies, data from related isomers and derivatives provide valuable insights into the expected electronic properties. acs.orgresearchgate.net These studies show that alkoxy-substituted benzenes have HOMO-LUMO gaps suitable for applications in organic electronics. researchgate.netlookchem.com Theoretical calculations on similar systems, such as those used in polymers or liquid crystals, confirm that DFT is a reliable method for predicting electronic behavior. acs.orgbohrium.com

Table 1: Illustrative Frontier Molecular Orbital Data for Related Systems Using DFT

| Compound/System | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Computational Method |

|---|---|---|---|---|

| Model Perylene Diester Benzimidazoles | - | - | - | DFT used to calculate HOMO/LUMO levels. rsc.org |

| Diketopyrrolopyrrole-based Polymers | - | - | ~1.8 | DFT (B3LYP/6-31G*) acs.org |

| 2,1,3-Benzoxadiazole Derivatives | - | - | - | Electrochemical studies combined with theoretical analysis indicate closely spaced HOMO and LUMO levels. researchgate.net |

This table illustrates the application of DFT to related molecular systems to determine electronic properties. The values demonstrate the type of data generated through computational analysis.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. For a flexible molecule like this compound, MD is essential for understanding the conformational freedom of its two long dodecyl chains and the resulting intermolecular interactions. These simulations solve Newton's equations of motion for a system of interacting particles, providing a detailed view of the molecule's dynamic behavior.

The primary application of MD for this compound would be to explore its vast conformational space. The dodecyl chains can adopt numerous arrangements, and MD simulations can identify the most probable and energetically stable conformations. This analysis is critical for understanding how the molecules pack together in a condensed state, which in turn influences material properties such as melting point and solubility.

Furthermore, MD simulations can elucidate the nature and strength of intermolecular interactions, which are dominated by van der Waals forces for a nonpolar molecule like this compound. Studies on similar systems, such as benzene in ionic liquids or polymers with long alkyl side chains, demonstrate the power of MD in revealing details about local structure and intermolecular dynamics. rsc.orgnih.gov For example, simulations can show how benzene molecules are trapped in "cages" formed by surrounding ions, affecting the system's properties. nih.gov This knowledge is particularly relevant for applications in materials like liquid crystals, where molecular arrangement is key. bohrium.com

Prediction of Spectroscopic Signatures

Computational methods are widely used to predict spectroscopic signatures, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, which serve as fingerprints for molecular identification. These predictions can aid in the interpretation of experimental data and the structural confirmation of newly synthesized compounds.

The prediction of ¹H and ¹³C NMR spectra typically involves calculating the magnetic shielding tensors for each nucleus using DFT methods, often with the B3LYP functional. github.iowisc.edu The computed isotropic shielding constants are then converted to chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). github.io For accurate predictions, it is often necessary to perform a conformational search and average the results over the Boltzmann population of low-energy conformers, while also accounting for solvent effects using models like the Polarizable Continuum Model (PCM). github.ioliverpool.ac.uk

Table 2: Experimental and Theoretical Spectroscopic Data for this compound

| Spectroscopic Data | Experimental Findings | Computational Prediction Approach |

|---|---|---|

| ¹H NMR | δ 7.17 (t, 1H, Ar H), 6.49 (m, 3H, Ar), 3.94 (t, 4H, O-CH₂), 1.78 (m, 4H, CH₂), 1.46 (m, 4H, CH₂), 1.29 (m, 32H, CH₂), 0.90 (t, 6H, CH₃). chemmethod.com | Geometry optimization (e.g., B3LYP/6-31G(d)) followed by GIAO-DFT calculation of nuclear shielding constants. github.iowisc.edu Chemical shifts are obtained by referencing to TMS and averaging over low-energy conformers. |

| IR Spectroscopy | νₘₐₓ/cm⁻¹: 2955 (C-H stretch), 1045 (C-O stretch). chemmethod.com | DFT calculations (e.g., B3LYP functional) are used to compute the harmonic vibrational frequencies and intensities corresponding to the fundamental modes of vibration. researchgate.net |

Computational Analysis of Reaction Mechanisms and Pathways

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and reaction products, as well as calculate activation energies and reaction enthalpies. This information is invaluable for understanding reaction kinetics and optimizing synthetic procedures.

A common synthetic route to this compound is the Williamson ether synthesis, which involves the reaction of resorcinol (B1680541) (1,3-dihydroxybenzene) with an alkyl halide like 1-bromododecane (B92323) in the presence of a base. chemrxiv.org Computational analysis of this Sₙ2 reaction would involve:

Modeling Reactants and Products: Optimizing the geometries of resorcinol, 1-bromododecane, the base, and the final product.

Locating the Transition State: Identifying the highest-energy structure along the reaction coordinate, where the nucleophilic oxygen of the resorcinolate anion attacks the carbon atom bearing the bromine, and the C-Br bond is partially broken while the C-O bond is partially formed.

Such calculations can confirm the feasibility of the proposed mechanism and predict the reaction rate. While specific computational studies on the synthesis of this compound are not prominent, the methodology has been successfully applied to a wide range of organic reactions, including cycloadditions and coupling reactions, providing deep mechanistic insights. nih.govmdpi.com

Supramolecular Chemistry and Self Assembly of 1,3 Bis Dodecyloxy Benzene Based Systems

Induced Mesophases and Supramolecular Interactions

The principles of supramolecular chemistry allow for the creation of liquid crystalline materials through the non-covalent assembly of two or more components. In the context of 1,3-bis(dodecyloxy)benzene-based systems, hydrogen bonding and ionic interactions are powerful tools for inducing and modulating mesogenic behavior.

Hydrogen bonding is a highly directional and specific interaction that can be harnessed to build complex supramolecular architectures. researchgate.netacs.org By designing molecules with complementary hydrogen bond donor and acceptor sites, it is possible to induce liquid crystalline phases in systems where the individual components are not mesogenic.

A notable example is the formation of organic salts through hydrogen bonding between a tri-armed triazine derivative (a proton acceptor) and 4-dodecyloxybenzoic acid (a proton donor). ekb.egresearchgate.net While the triazine derivative itself is not liquid crystalline, the resulting hydrogen-bonded complex exhibits a columnar mesophase at low temperatures. ekb.egresearchgate.net Similarly, novel hydrogen-bonded liquid-crystalline polyurethane complexes have been prepared from 4-dodecyloxybenzoic acid and polyurethanes containing pyridyl units. researchgate.net The formation of hydrogen bonds between the carboxylic acid and the pyridine (B92270) units leads to the emergence of smectic and nematic phases. researchgate.net The stability of these induced mesophases is critically dependent on the stoichiometry of the components and the strength of the hydrogen bonds. researchgate.net

Ionic interactions, involving the electrostatic attraction between charged species, can also play a crucial role in the formation and stabilization of liquid crystalline phases. These interactions can lead to the formation of ionic liquid crystals (ILCs), which combine the properties of ionic liquids and liquid crystals. researchgate.net

In systems based on this compound, ionic interactions can be introduced by pairing a cationic core with an anionic species, or vice versa. For example, redox-active 4,4′-bipyridinium (viologen) cations have been combined with anionic 3,4,5-tris(dodecyloxy)benzenesulfonate to create thermotropic ILCs. rsc.orgd-nb.info The resulting complexes exhibit liquid crystalline properties over a broad temperature range. d-nb.info

Ionic interactions have a significant impact on the mesogenic properties, often leading to the stabilization of lamellar (smectic) or columnar phases. ekb.eg For instance, the interaction between a star-shaped triazine compound and 4-dodecyloxybenzoic acid results in an organic salt that displays a columnar phase at lower temperatures than would be expected otherwise. ekb.eg The presence of ionic interactions can influence clearing temperatures and melting points, and in some cases, induce mesophases that are not observed in the neutral components. ekb.eg

Based on a comprehensive search of available scientific literature, there is no specific information regarding the controlled self-assembly at interfaces or in the bulk for the chemical compound This compound .

Detailed research findings on the formation of its ordered monolayers, specific two-dimensional or three-dimensional self-assembled structures, and their characterization by techniques such as Scanning Tunneling Microscopy (STM), Scanning Force Microscopy (SFM), or Synchrotron X-ray Scattering are not present in the public domain.

Therefore, the requested article focusing solely on the supramolecular chemistry and self-assembly of this compound as per the provided outline cannot be generated at this time due to the absence of published research on this specific topic.

Applications in Advanced Functional Materials

Polymer and Macromolecular Science

The structural features of 1,3-Bis(dodecyloxy)benzene lend themselves to various applications within polymer and macromolecular science, from serving as a fundamental building block for novel polymers to a component for fine-tuning the properties of advanced polymeric systems.

While direct studies detailing the use of this compound as a monomer for conjugated polymers are not extensively documented in the reviewed literature, its structure is analogous to other dialkoxybenzene derivatives that are utilized in this capacity. The presence of the aromatic core is a prerequisite for a monomer to be incorporated into a conjugated polymer backbone. The long dodecyloxy side chains can enhance the solubility of the resulting polymers in common organic solvents, which is a critical factor for solution-based processing and fabrication of thin-film devices.

In principle, this compound could be functionalized with polymerizable groups, such as bromine or boronic ester groups, to enable its participation in cross-coupling reactions like Suzuki or Stille polymerizations. These polymerization methods are commonly employed for the synthesis of conjugated polymers. The meta-substitution pattern of the alkoxy groups would influence the geometry and conjugation length of the polymer chain, potentially leading to materials with distinct electronic and optical properties compared to their ortho- and para-substituted counterparts.

The incorporation of such monomers can be a strategic approach to tailor the properties of copolymers. By copolymerizing a functionalized this compound derivative with other comonomers, it is possible to fine-tune the bandgap, and charge transport characteristics of the resulting material.

Although there is no specific research detailing the application of polymers derived directly from this compound as hole transporting materials (HTMs) in organic photovoltaics (OPVs) and perovskite solar cells (PSCs), the fundamental components of its structure are relevant to the design of effective HTMs. Generally, HTMs are required to have appropriate energy levels for efficient hole extraction from the active layer and good hole mobility for charge transport to the electrode.

Derivatives of 1,3-dialkoxybenzene can be incorporated into larger molecular structures or polymer backbones designed for hole transport. The alkoxy groups are electron-donating, which can raise the Highest Occupied Molecular Orbital (HOMO) energy level of the material, a crucial parameter for matching the energy levels of the perovskite or organic absorber layer. The long, flexible dodecyl chains would primarily serve to enhance solubility and promote favorable film formation, which are important for device fabrication and performance.

The table below illustrates the typical range of properties for hole transporting materials used in perovskite solar cells, providing a context for where a material based on this compound might be positioned.

| Property | Typical Range for HTMs | Potential Influence of this compound Moiety |

| HOMO Energy Level (eV) | -5.0 to -5.4 | The electron-donating alkoxy groups could help tune the HOMO level within this range. |

| Hole Mobility (cm²/Vs) | 10⁻⁵ to 10⁻³ | The flexible side chains might influence molecular packing and thus affect hole mobility. |

| Solubility | High in common organic solvents | The two dodecyl chains would be expected to impart excellent solubility. |

| Film Morphology | Uniform, pinhole-free films | Good solubility and the presence of long alkyl chains can contribute to superior film-forming properties. |

This table presents generalized data for HTMs and hypothetical influences of the specified moiety based on general chemical principles, as direct experimental data for this compound in this application is not available in the provided search results.

The incorporation of long, flexible side chains like the dodecyloxy groups of this compound into a polymer backbone can significantly influence its mechanical and thermal properties. These side chains can act as internal plasticizers, increasing the free volume and lowering the glass transition temperature (Tg) of the polymer. This can lead to materials with increased flexibility and processability.

Furthermore, the long alkyl chains can induce self-assembly and microphase separation, leading to the formation of ordered nanostructures within the polymer matrix. This can be exploited to create materials with tailored mechanical properties, such as thermoplastic elastomers. The thermal behavior of such polymers would also be affected, with the potential for multiple transitions corresponding to the melting of the crystalline domains of the side chains and the glass transition of the polymer backbone.

Optoelectronic Devices and Components

The electronic and self-assembling properties suggested by the structure of this compound make it a molecule of interest for applications in optoelectronic devices.

The molecular shape of this compound, with a rigid aromatic core and flexible peripheral chains, is a common motif in the design of liquid crystals. While this specific compound may not be a liquid crystal itself under normal conditions, it can serve as a crucial precursor or a component in liquid crystal mixtures. The long dodecyloxy chains are known to promote the formation of mesophases, particularly smectic and nematic phases, which are the basis for liquid crystal display (LCD) technology.

The 1,3-substitution pattern gives the molecule a bent or "banana" shape, which is a key feature for the formation of certain types of liquid crystal phases with unique electro-optical properties. By incorporating this bent core into more complex molecular structures, it is possible to synthesize materials that exhibit ferroelectric or antiferroelectric switching, which can lead to faster response times in display applications.

The table below summarizes the potential roles of this compound derivatives in liquid crystal systems.

| Liquid Crystal Property | Potential Contribution of this compound Derivatives |

| Mesophase Formation | The long dodecyloxy chains can promote the formation of smectic and nematic phases. |

| Molecular Shape | The 1,3-substitution pattern provides a bent core, which is essential for certain advanced liquid crystal phases. |

| Operating Temperature Range | The length of the alkyl chains can be varied to tune the transition temperatures of the liquid crystal phases. |

| Dielectric Anisotropy | Functionalization of the benzene (B151609) ring can be used to control the dielectric anisotropy, a key parameter for LCD operation. |

This table is based on the general principles of liquid crystal design and the known effects of similar molecular structures, as specific data for this compound in this context is limited.

Derivatives of 1,3-dialkoxybenzene can serve as the core for luminescent materials. The benzene ring itself is a basic chromophore, and its emission properties can be significantly modulated by the attachment of various functional groups. The electron-donating nature of the alkoxy groups can increase the electron density of the aromatic ring, which often leads to a red-shift in the emission wavelength and can influence the quantum yield of fluorescence.

To create highly efficient luminescent materials, the this compound core would typically be extended with other conjugated aromatic or heterocyclic units. The long dodecyloxy chains would play a crucial role in preventing aggregation-caused quenching in the solid state. By keeping the luminescent cores separated, these bulky side chains can help to maintain high quantum yields in thin films, which is a critical requirement for applications in organic light-emitting diodes (OLEDs).

Research into similar molecular structures suggests that the strategic placement of electron-donating and electron-withdrawing groups on a 1,3-dialkoxybenzene framework can lead to materials with tunable emission colors and improved charge injection/transport properties, making them suitable for use as emitters or hosts in OLED devices.

Charge Transport Materials in Organic Semiconductors

There is no scientific literature that identifies this compound as an active charge transport material in organic semiconductors. Organic semiconductors are characterized by their conjugated π-electron systems, which facilitate the movement of charge carriers (electrons or holes). nih.govnih.gov High-performance organic semiconductors often feature extensive aromatic cores or conjugated polymer backbones to ensure efficient intermolecular orbital overlap for charge hopping or band-like transport. researchgate.netcam.ac.uktcichemicals.com

The molecular structure of this compound, consisting of a non-conjugated benzene ring substituted with two long, insulating alkyl ether chains, is not conducive to efficient charge transport. While related structural motifs, such as 1,3-disubstituted benzene rings, are incorporated into more complex hole transport materials for solar cells (e.g., 1,3-bis(N-carbazolyl)benzene), the subject compound itself lacks the necessary electronic functionality. nih.gov Research in this field focuses on materials like derivatives of benzothieno-benzothiophene (BTBT) and pentacene, which exhibit significantly higher charge-carrier mobilities due to their molecular structure and solid-state packing. researchgate.netmit.edu

Sensing Platforms and Molecular Recognition

Design of Chemo/Biosensors Utilizing Molecular Interactions

Electrochemical Sensing Applications

There is no available data to suggest that this compound is used in electrochemical sensing applications. Materials utilized for modifying electrodes in electrochemical sensors are typically conductive or electrocatalytically active to enhance sensitivity and selectivity. mdpi.com The electronically insulating nature of the dodecyloxy chains and the redox inactivity of the benzene core in the relevant potential window make this compound unsuitable for such applications.

Catalysis and Energy Conversion

Components in Photocatalytic Systems for Chemical Transformations (e.g., CO2 Reduction)

Scientific literature does not support a role for this compound as a component in photocatalytic systems for CO2 reduction or other chemical transformations. Photocatalytic systems rely on materials that can absorb light to generate electron-hole pairs (semiconductors) or that can be excited to a state capable of electron transfer (photosensitizers). unibo.itrsc.org These are typically inorganic semiconductors like TiO2, or complex organic dyes and metal complexes with specific light-absorbing and redox properties. nih.gov

While structurally related compounds with additional functional groups, such as 1,3-bis(4′-carboxylatophenoxy)benzene, have been used as organic linkers to construct metal-organic frameworks (MOFs) with photocatalytic activity, this compound itself lacks the chromophore and catalytic sites necessary to participate in such processes. rsc.org

Role in Energy Storage and Conversion Technologies

No evidence was found for the application of this compound in energy storage and conversion technologies like batteries or solar cells. Materials for these applications must possess specific electrochemical or photovoltaic properties, such as the ability to intercalate ions, facilitate charge transport, or absorb light to generate excitons. As previously noted, while compounds like 1,3-bis(N-carbazolyl)benzene are investigated as hole transport materials in solar cells, this compound does not have the requisite electronic structure for such functions. nih.govresearchgate.net

Structure Property Relationship Analysis and Design Principles

Impact of Molecular Symmetry and Substitution Patterns on Material Performance

The performance of materials derived from 1,3-Bis(dodecyloxy)benzene is intrinsically linked to its molecular symmetry and the specific arrangement of its constituent groups. The 1,3-substitution pattern on the benzene (B151609) ring imparts a bent or 'meta' geometry to the molecule, which has profound implications for its packing behavior and, consequently, its bulk properties.

Molecular Symmetry: An isolated this compound molecule, assuming a simplified planar conformation of the core, possesses C2v symmetry. This symmetry group is characterized by a twofold rotational axis (C2) bisecting the C1-C3 axis of the benzene ring and two mirror planes (σv). This is in contrast to its isomers, the linear para-substituted (1,4-) and the more sterically crowded ortho-substituted (1,2-) counterparts, which belong to the D2h and C2v point groups, respectively, with different spatial arrangements of the alkoxy chains. acs.org

The C2v symmetry of the 1,3-isomer breaks the linear anisotropy that is often sought in the design of calamitic (rod-like) liquid crystals. However, this bent shape can be advantageous for the formation of other types of mesophases, such as banana or bent-core liquid crystals, which are known for their unique ferroelectric properties. The deviation from linearity influences the intermolecular interactions, favoring packing arrangements that can lead to complex and potentially useful material behaviors.

Substitution Patterns and Material Performance: The substitution pattern is a critical determinant of a molecule's ability to form ordered phases, such as liquid crystals. For dialkoxybenzene derivatives, the position of the alkoxy chains significantly affects the transition temperatures and the type of mesophase formed. While para-substituted (1,4) dialkoxybenzenes often exhibit classical nematic and smectic phases due to their rod-like shape, the meta-substitution in this compound disrupts this simple packing. nih.govtcichemicals.com This can lead to lower melting points and the suppression of conventional mesophases, but also opens the door to the formation of more complex, ordered fluid phases at accessible temperatures.

| Substitution Pattern | General Molecular Shape | Typical Mesophase Behavior | Illustrative Example Compound | Transition Temperatures (°C) |

|---|---|---|---|---|

| 1,4- (para) | Linear/Rod-like | Nematic, Smectic A | 1,4-Bis(hexyloxy)benzene | Cr 69 N 80 I |

| 1,3- (meta) | Bent/V-shaped | Often non-mesomorphic or complex phases | 1,3-Bis(hexyloxy)benzene | Non-mesomorphic |

| 1,2- (ortho) | Bent/V-shaped | Generally non-mesomorphic due to steric hindrance | 1,2-Bis(hexyloxy)benzene | Non-mesomorphic |

Cr = Crystalline, N = Nematic, I = Isotropic liquid. Data is illustrative for shorter chain analogues to demonstrate the principle.

Elucidating the Role of Alkoxy Chain Length and Regioisomerism on Self-Assembly and Electronic Properties

The dodecyloxy chains of this compound are not merely solubilizing appendages; they play a crucial role in directing the self-assembly of the molecules and modulating their electronic properties.

Alkoxy Chain Length and Self-Assembly: The length of the alkoxy chains is a key parameter in determining the nature and stability of self-assembled structures. Long alkyl chains, such as the dodecyl groups in this compound, promote van der Waals interactions, which can drive the formation of ordered structures in both the solid state and at interfaces. researchgate.net In the context of liquid crystals, increasing the chain length generally tends to stabilize smectic phases over nematic phases, as the chains favor layered arrangements. mdpi.comsemanticscholar.org

At the liquid/solid interface, as observed through techniques like scanning tunneling microscopy (STM), long-chain alkoxy-substituted aromatic molecules can form highly ordered two-dimensional crystals. rsc.orgrsc.org The dodecyloxy chains of this compound would be expected to interdigitate or align parallel to each other on a substrate like graphite, with the benzene cores forming a specific packing arrangement dictated by the meta-substitution pattern. The odd-even effect of the number of carbon atoms in the alkyl chains can also influence the packing density and tilt angles within the assembled monolayer. rsc.org

Regioisomerism and Electronic Properties: The regioisomerism (the specific placement of the alkoxy groups on the benzene ring) has a direct impact on the electronic properties of the molecule. The oxygen atoms of the alkoxy groups are electron-donating, which raises the energy of the highest occupied molecular orbital (HOMO) of the benzene ring. ethz.ch The HOMO and lowest unoccupied molecular orbital (LUMO) energy levels, and thus the HOMO-LUMO gap, are critical parameters for determining the electronic and optical properties of the material, including its potential as an organic semiconductor.

The 1,3-substitution pattern will lead to a different distribution of electron density in the HOMO and LUMO compared to the 1,2- and 1,4-isomers. This, in turn, affects the intermolecular electronic coupling, which is a key factor for charge transport. While specific HOMO/LUMO values for this compound are not widely reported, theoretical calculations on analogous systems can provide insight.

The table below presents calculated HOMO and LUMO energy levels for different dimethoxybenzene isomers as a simplified model to illustrate the effect of regioisomerism.

| Isomer | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| 1,2-Dimethoxybenzene | -5.28 | -0.15 | 5.13 |

| 1,3-Dimethoxybenzene | -5.45 | -0.12 | 5.33 |

| 1,4-Dimethoxybenzene | -5.17 | -0.11 | 5.06 |

Data is based on theoretical calculations for simplified model compounds and serves to illustrate electronic differences due to substitution patterns.

Strategies for Enhancing Charge Carrier Mobility and Optical Response in Derivatives

For applications in organic electronics, the ability of a material to transport charge carriers (holes or electrons) is paramount. The charge carrier mobility in organic materials is highly dependent on both intramolecular and intermolecular factors.

Enhancing Charge Carrier Mobility: The charge transport in organic semiconductors is often described by hopping or band-like models. nih.gov Efficient charge transport relies on strong electronic coupling between adjacent molecules, which is facilitated by close and ordered packing. The bent shape of this compound may not be ideal for the kind of dense π-stacking that is beneficial for high charge mobility in planar aromatic systems.

Strategies to enhance charge carrier mobility in derivatives of this compound could include:

Modification of the Aromatic Core: Introducing larger, more polarizable aromatic cores (e.g., naphthalene, anthracene) in place of the benzene ring could enhance π-π interactions and improve electronic coupling.

Functionalization of the Alkoxy Chains: The introduction of functional groups on the alkyl chains could be used to induce specific intermolecular interactions that favor more ordered packing arrangements.

Blending with Other Materials: Creating blends with other organic semiconductors could potentially lead to improved charge transport properties through the formation of favorable morphologies.

Tuning the Optical Response: The optical response of this compound derivatives, such as their absorption and emission spectra, can be tuned by modifying their electronic structure. Extending the π-conjugated system of the aromatic core is a common strategy to shift the absorption and emission to longer wavelengths (a red-shift). This can be achieved by replacing the benzene ring with larger polycyclic aromatic hydrocarbons or by introducing unsaturated linkages.

Rational Design Frameworks for Tailored Applications

The rational design of functional materials based on the this compound scaffold requires a deep understanding of the structure-property relationships discussed above. A systematic approach to designing derivatives for specific applications would involve:

Defining the Target Application: The desired application (e.g., a component in a liquid crystal display, a semiconductor in an organic field-effect transistor, or a fluorescent material) will dictate the required material properties (e.g., specific mesophase behavior, high charge carrier mobility, or emission in a particular color).

Computational Modeling: Before synthesis, computational methods such as Density Functional Theory (DFT) can be used to predict the geometric and electronic properties of candidate molecules. nih.gov This can help to estimate HOMO/LUMO levels, absorption spectra, and conformational preferences, providing a preliminary screening of potential derivatives.

Synthetic Modification: Based on the computational predictions and established structure-property relationships, a synthetic strategy can be developed to create derivatives with the desired modifications. This could involve altering the length or branching of the alkoxy chains, changing the aromatic core, or introducing additional functional groups.

Characterization and Performance Evaluation: The synthesized derivatives must be thoroughly characterized to determine their physical and chemical properties. This includes spectroscopic analysis, thermal analysis (e.g., DSC), and, depending on the target application, evaluation of their liquid crystalline behavior, charge transport properties, or photophysical characteristics.

Iterative Refinement: The experimental results can then be used to refine the computational models and design principles, leading to an iterative process of design, synthesis, and characterization that moves closer to the optimal material for the target application.

By employing such a rational design framework, it is possible to systematically explore the chemical space around the this compound structure to develop new materials with precisely tailored properties for advanced technological applications.

Future Perspectives and Emerging Research Avenues

Integration with Nanotechnology and Hybrid Material Architectures

The amphiphilic nature of 1,3-bis(dodecyloxy)benzene, arising from its aromatic core and flexible alkyl chains, makes it a promising candidate for the development of sophisticated nanomaterials and hybrid architectures. Future research is anticipated to explore its role as a structure-directing agent or a functional component in nanoscale systems.

One promising avenue is the use of this compound in the synthesis of nanoparticles. Its long alkyl chains could function as capping agents, controlling the size and stabilizing the dispersion of metallic or semiconductor nanoparticles. This approach would be particularly valuable in creating soluble and processable nanoparticles for applications in catalysis, sensing, and electronics.

Furthermore, the self-assembly properties of this compound could be harnessed to create ordered templates for the fabrication of hybrid materials. By forming liquid crystalline or organogel phases, it could direct the arrangement of other functional molecules or nanoparticles into well-defined structures. This bottom-up approach to nanofabrication is a key area of interest in nanotechnology. The development of such hybrid materials could lead to novel composites with enhanced mechanical, optical, or electronic properties.

Advanced In-Situ Characterization Techniques for Dynamic Self-Assembly

Understanding and controlling the self-assembly of this compound is crucial for its application in nanotechnology and materials science. Future research will likely focus on employing advanced in-situ characterization techniques to probe the dynamics of its molecular organization in real-time.

Techniques such as Scanning Tunneling Microscopy (STM) have been used to study the self-assembly of similar bis(dodecyloxy)phenyl derivatives on surfaces, revealing transitions between different packing structures. cas.cn The application of in-situ STM and Atomic Force Microscopy (AFM) to this compound could provide unprecedented insights into its two-dimensional self-assembly at the solid-liquid interface.

For bulk self-assembly, in-situ X-ray scattering techniques, such as Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS), will be invaluable. These methods can be used to monitor the evolution of liquid crystalline phases or gel networks as a function of temperature, concentration, or other external stimuli. This would allow for a detailed understanding of the phase transitions and the kinetics of self-assembly. Spectroscopic techniques, such as in-situ NMR and infrared spectroscopy, could complement these studies by providing information on molecular-level interactions and conformational changes during the self-assembly process.

Development of Sustainable Synthesis Routes and Biocompatible Materials

The development of environmentally friendly and efficient synthetic methods is a key aspect of modern chemistry. Future research on this compound will likely focus on sustainable synthesis routes that minimize waste and energy consumption.

The traditional synthesis of this compound often involves the Williamson ether synthesis, which can be adapted to align with green chemistry principles. Research is ongoing to replace traditional solvents and bases with more environmentally benign alternatives. For instance, the use of phase-transfer catalysts or performing the reaction in aqueous media or under solvent-free conditions are promising approaches. researchgate.net

The biocompatibility of materials is a critical factor for their use in biomedical applications. The long dodecyl chains of this compound are a common feature in molecules designed for interaction with biological systems. Future research is expected to investigate the biocompatibility of this compound and its derivatives. This would involve in vitro and in vivo studies to assess their cytotoxicity and inflammatory potential. If found to be biocompatible, this compound could serve as a building block for the development of novel drug delivery systems, tissue engineering scaffolds, and biocompatible coatings for medical devices. The self-assembly of such molecules into micelles or vesicles could provide a means to encapsulate and deliver therapeutic agents.

Exploration of Novel Applications in Interdisciplinary Fields

The unique combination of properties offered by this compound opens up possibilities for its application in a wide range of interdisciplinary fields. Its potential to form liquid crystalline phases suggests applications in optical and electronic devices. For instance, it could be a component in liquid crystal displays, optical sensors, or organic field-effect transistors.

In the field of materials science, its ability to act as an organogelator could be exploited for applications such as oil spill remediation, where the gelator would solidify the oil for easier removal. Furthermore, its derivatives could be designed to be responsive to external stimuli like light or pH, leading to the development of "smart" materials with tunable properties.

Q & A

Q. What are the recommended synthetic routes for 1,3-Bis(dodecyloxy)benzene, and how can reaction efficiency be optimized?

Methodological Answer: The synthesis typically involves nucleophilic substitution or Ullmann-type coupling. For example:

Alkylation of resorcinol : React resorcinol with 1-bromododecane in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) under reflux. Monitor reaction progress via TLC or GC-MS.

Optimization strategies :

- Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance solubility of long-chain alkyl halides.

- Employ microwave-assisted synthesis to reduce reaction time and improve yield .

- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product from unreacted dodecyl bromide.

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a combination of analytical techniques:

- NMR spectroscopy : Confirm substitution pattern via NMR (e.g., aromatic protons at δ 6.5–7.0 ppm, dodecyloxy protons at δ 0.8–1.5 ppm).

- Mass spectrometry (ESI-TOF or MALDI-TOF) : Verify molecular ion peaks (expected m/z ~490–500 for CHO).

- HPLC : Assess purity (>95%) using a C18 column with isocratic elution (acetonitrile/water, 90:10).

- Melting point analysis : Compare observed mp (literature range: ~45–50°C) to confirm crystallinity .

Advanced Research Questions

Q. What strategies resolve contradictions in reported solubility data for this compound across solvents?

Methodological Answer: Discrepancies often arise from solvent polarity and temperature effects. To address this:

Systematic solubility testing : Use dynamic light scattering (DLS) to measure aggregation behavior in solvents like hexane, toluene, and THF at 25°C and 60°C.

Molecular dynamics simulations : Model solvent interactions to predict solubility parameters (e.g., Hansen solubility parameters).

Critical micelle concentration (CMC) studies : Use surface tension measurements to identify micelle formation thresholds in aqueous/organic mixtures .

Q. How can this compound be functionalized for applications in supramolecular chemistry or drug delivery?

Methodological Answer: Functionalization strategies include:

- Post-synthetic modification :

- Introduce thiol (-SH) or azide (-N) groups via electrophilic aromatic substitution for click chemistry applications.

- Phosphorylation (using POCl) to enhance hydrophilicity for micelle-based drug carriers.

- Co-crystallization : Co-assemble with polyethylene glycol (PEG) to improve biocompatibility .

Q. What experimental designs minimize thermal degradation during DSC/TGA analysis of this compound?

Methodological Answer:

- Controlled atmosphere : Use nitrogen purge (20 mL/min) to prevent oxidation.

- Heating rate optimization : Employ slow heating rates (2–5°C/min) to detect phase transitions accurately.

- Sample preparation : Ensure thin, homogeneous films (<1 mg) to avoid thermal lag.

- Baseline correction : Run empty crucible baselines under identical conditions to subtract artifacts .

Safety and Handling

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and synthesis.

- Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste.

- Storage : Store in amber glass bottles at 4°C under argon to prevent photodegradation and oxidation .

Data Compilation and Validation

Q. How can researchers reconcile conflicting spectral data (e.g., NMR, IR) from different literature sources?

Methodological Answer:

- Reference standardization : Compare data against certified standards (e.g., NIST Chemistry WebBook spectra).

- Cross-validation : Use complementary techniques (e.g., FTIR to confirm ether C-O stretches at ~1250 cm).

- Collaborative databases : Upload raw data to platforms like PubChem or Reaxys for community validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.